molecular formula C15H15ClN2O4S2 B2920641 methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034609-16-8

methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2920641
CAS No.: 2034609-16-8
M. Wt: 386.87
InChI Key: WVDSCQJHGMXLQG-UHFFFAOYSA-N
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Description

Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate is a chemical compound that has garnered attention in various scientific fields. The intricate structure of this compound comprises a pyridine ring fused with a thieno ring, a chlorinated hydrocarbon, and a sulfonyl phenyl group, attached to a carbamate moiety. This complexity endows it with unique properties, making it relevant in diverse areas of research.

Synthetic Routes and Reaction Conditions:

  • The synthesis typically begins with the preparation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine, which involves the cyclization of appropriate precursors under controlled temperature and pressure conditions.

  • This intermediate is then subjected to sulfonation, introducing the sulfonyl group.

  • The final step involves reacting this sulfonyl derivative with methyl phenyl carbamate under basic conditions to form the target compound.

Industrial Production Methods:

  • In an industrial setting, the production of this compound involves large-scale batch reactors.

  • Optimizing reaction conditions, such as temperature, pressure, and catalyst use, ensures high yields and purity of the product.

  • Post-reaction purification techniques, including crystallization and chromatography, are employed to attain the desired compound quality.

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions primarily at the sulfur atom of the sulfonyl group, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.

  • Substitution: Electrophilic aromatic substitution on the phenyl ring is common, facilitated by the electron-withdrawing sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide and catalytic acids are commonly used under mild conditions.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst is effective.

  • Substitution: Conditions often include halogenated reagents and strong acids or bases to drive the substitution reactions.

Major Products:

  • Oxidation typically yields sulfoxides and sulfones.

  • Reduction produces various hydrogenated derivatives.

  • Substitution reactions result in a wide array of functionalized aromatic compounds.

Scientific Research Applications

Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate has notable applications:

  • Chemistry: It serves as a reagent in organic synthesis, aiding the construction of complex molecular architectures.

  • Biology: This compound exhibits potential biological activity, including enzyme inhibition, making it a candidate for studying biochemical pathways.

  • Medicine: Due to its biological properties, it is explored in drug design and pharmacological studies, particularly in the development of novel therapeutic agents.

  • Industry: Its stability and reactivity make it suitable for use in materials science, including the development of new polymers and materials with specialized properties.

Mechanism of Action

  • Mechanism of Effects: The compound exerts its effects through interactions with specific molecular targets, typically enzymes or receptors.

  • Molecular Targets and Pathways: The sulfonyl group is a key functional unit, often interacting with protein targets through sulfonamide linkages, altering enzymatic activity and disrupting biological pathways.

Comparison with Similar Compounds

Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate stands out due to its unique structural attributes and the presence of both a sulfonyl and a carbamate group. Similar compounds include:

  • Methyl 4-((2-chloropyridin-3-yl)sulfonyl)carbamate

  • Ethyl 4-((2-chlorothienyl)sulfonyl)phenylcarbamate

  • Methyl 4-((2-fluoropyridin-3-yl)sulfonyl)phenylcarbamate

Each of these compounds shares some structural features but lacks the same combination of functional groups, making this compound unique in its reactivity and application potential.

That should cover a detailed exploration of this fascinating compound. Want me to dive deeper into any specific section?

Properties

IUPAC Name

methyl N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c1-22-15(19)17-11-2-4-12(5-3-11)24(20,21)18-7-6-13-10(9-18)8-14(16)23-13/h2-5,8H,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDSCQJHGMXLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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